molecular formula C12H5ClF5N5S B2701435 2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 477871-70-8

2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2701435
CAS No.: 477871-70-8
M. Wt: 381.71
InChI Key: UBYOHIRKWBAAOM-UHFFFAOYSA-N
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Description

2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes a triazolo-pyridazinyl core and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridazinyl core, followed by the introduction of the chloro(difluoro)methyl and trifluoromethyl groups. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine
  • 3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl oxide
  • 3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-(trifluoromethyl)-2-pyridinyl amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-6-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF5N5S/c13-11(14,15)10-21-20-7-2-4-9(22-23(7)10)24-8-3-1-6(5-19-8)12(16,17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYOHIRKWBAAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SC2=NN3C(=NN=C3C(F)(F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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